4'-Fluorobiphenyl-4-carbaldehyde

Organic Synthesis Analytical Chemistry Quality Control

Critical building block for pharma intermediates where fluorine electronic effects and high-fidelity analytics matter. Distinct from non-fluorinated (XLogP 3.7) and chloro (XLogP 4.2) analogs; its δ 10.03 ppm NMR and m/z 201.2 MS signal enable precise monitoring. Offers 75% isolated yield in Suzuki-Miyaura coupling, superior to chloro analogs. Select for cost-effective, robust process chemistry.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 60992-98-5
Cat. No. B024167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluorobiphenyl-4-carbaldehyde
CAS60992-98-5
Synonyms4’-Fluoro-1,1’-biphenyl-4-carboxaldehyde;  4-(4-Fluorophenyl)benzaldehyde;  4’-Fluoro-4-biphenylylcarboxaldehyde;  4’-Fluorobiphenyl-4-aldehyde; 
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
InChIKeyZVMXCNFUJPLQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluorobiphenyl-4-carbaldehyde CAS 60992-98-5: Technical Grade, Purity, and Physicochemical Specifications for Procurement


4'-Fluorobiphenyl-4-carbaldehyde (CAS 60992-98-5) is a fluorinated biphenyl aldehyde with the molecular formula C₁₃H₉FO and a molecular weight of 200.21 g/mol . It is characterized by a para-substituted fluorine atom on one phenyl ring and a para-substituted aldehyde group on the other, resulting in a calculated XLogP of 3.9 . Commercially, it is available as an off-white to yellow powder with purity specifications typically ≥97% (GC) . This compound is a key building block in organic synthesis, particularly for the introduction of fluorine and aldehyde moieties into pharmaceutical and agrochemical intermediates .

Why Generic Substitution Fails for 4'-Fluorobiphenyl-4-carbaldehyde: Key Structural and Reactivity Differentiation from In-Class Analogs


The specific substitution pattern of 4'-Fluorobiphenyl-4-carbaldehyde—a para-fluorine on one phenyl ring and a para-aldehyde on the other—confers a unique electronic and steric profile that is not replicated by closely related analogs. The electron-withdrawing fluorine atom directly influences the reactivity of the aldehyde group and the overall polarity of the molecule, which in turn affects its behavior in cross-coupling reactions, its physicochemical properties (e.g., logP), and its performance as a building block in the synthesis of more complex molecules . Simple substitution with non-fluorinated, chloro, bromo, or methyl analogs results in measurable differences in key parameters such as NMR chemical shifts, mass spectrometric fragmentation, and chromatographic retention times, which are critical for quality control, reaction monitoring, and downstream synthetic success. Therefore, in-class compounds cannot be arbitrarily interchanged without risking synthetic yield, purity, or the intended properties of the final product. The following quantitative evidence guide details these critical differences.

Quantitative Differentiation Guide: 4'-Fluorobiphenyl-4-carbaldehyde vs. Closest Analogs


NMR Chemical Shift Differentiation: Distinct Aldehydic Proton Environment vs. Non-Fluorinated Analogs

The 1H NMR spectrum of 4'-Fluorobiphenyl-4-carbaldehyde exhibits a distinct aldehydic proton signal at δ 10.03 ppm (s, 1H) in DMSO-d6 . This chemical shift is a direct consequence of the electron-withdrawing effect of the para-fluorine atom, which deshields the aldehyde proton. In contrast, the non-fluorinated parent compound, biphenyl-4-carbaldehyde, is reported to have its aldehydic proton signal at δ 10.05 ppm in CDCl3 [1]. The difference in solvent and the presence of the fluorine atom result in a quantifiable and reproducible shift that is essential for compound identification and purity assessment via NMR.

Organic Synthesis Analytical Chemistry Quality Control

Mass Spectrometric Detection: Distinct [M+H]+ Ion for LC-MS Confirmation

In positive ion mode electrospray ionization mass spectrometry (ESI-MS), 4'-Fluorobiphenyl-4-carbaldehyde produces a distinct [M+H]+ ion at m/z 201.2 . This characteristic ion is a direct result of its molecular formula C₁₃H₉FO and differs from that of the non-fluorinated analog, biphenyl-4-carbaldehyde (C₁₃H₁₀O), which yields an [M+H]+ ion at m/z 183.1 [1]. The 18 Da difference is quantitatively significant and allows for selective ion monitoring in LC-MS experiments. The compound's LC-MS data has been deposited in MassBank (Record ID: MSBNK-Eawag_Additional_Specs-ET407801) [2].

Analytical Chemistry LC-MS Reaction Monitoring

Synthetic Yield Benchmark: Suzuki-Miyaura Coupling Efficiency vs. Bromo Analog

The synthesis of 4'-Fluorobiphenyl-4-carbaldehyde via Suzuki-Miyaura coupling of 4-bromobenzaldehyde with 4-fluorophenylboronic acid has been reported with an isolated yield of 75% under optimized conditions (1.0 eq 4-bromobenzaldehyde, 1.0 eq 4-fluorophenylboronic acid, 1.5 eq K₂CO₃, 0.05 eq Pd(PPh₃)₄, toluene, reflux, 12 h) . In contrast, the analogous reaction using 4-chlorophenylboronic acid to synthesize 4'-chlorobiphenyl-4-carbaldehyde is reported to proceed with significantly lower yields (e.g., 45-60%) under similar conditions due to the lower reactivity of the chloride in oxidative addition steps of the catalytic cycle .

Organic Synthesis Palladium Catalysis Process Chemistry

Lipophilicity (LogP) Differentiation: Altered Physicochemical Profile vs. Non-Fluorinated and Chloro Analogs

The calculated partition coefficient (XLogP) for 4'-Fluorobiphenyl-4-carbaldehyde is 3.9 . This value reflects the lipophilic nature of the molecule, which is influenced by the presence of the fluorine atom. For comparison, the non-fluorinated parent compound, biphenyl-4-carbaldehyde, has a calculated XLogP of 3.7 [1]. The 4'-chloro analog, 4'-chlorobiphenyl-4-carbaldehyde, has a calculated XLogP of 4.2 . This demonstrates that the fluorine atom imparts a lipophilicity that is intermediate between the non-halogenated and the more lipophilic chloro analog.

Medicinal Chemistry ADME Physicochemical Properties

Optimal Application Scenarios for 4'-Fluorobiphenyl-4-carbaldehyde Based on Differentiated Evidence


High-Fidelity Reaction Monitoring and Quality Control in Pharmaceutical Synthesis

Procurement of 4'-Fluorobiphenyl-4-carbaldehyde is critical when high-fidelity analytical tracking is required. Its unique 1H NMR chemical shift (δ 10.03 ppm) and distinct MS [M+H]+ ion (m/z 201.2) [1] provide unambiguous identification, enabling precise monitoring of reaction progress and purity assessment. This is essential for meeting stringent regulatory documentation and ensuring batch-to-batch consistency in pharmaceutical intermediate production.

Optimized Synthetic Route Development for Cost-Efficient Scale-Up

For process chemistry and large-scale manufacturing, 4'-Fluorobiphenyl-4-carbaldehyde offers a quantifiable advantage. Its synthesis via Suzuki-Miyaura coupling proceeds with a high isolated yield of 75% , which is significantly better than the yields reported for the analogous chloro compound. This translates directly to lower cost of goods, reduced waste, and a more robust and scalable synthetic pathway, making it the superior choice for industrial applications where economic efficiency is paramount.

Precise Lipophilicity Tuning in Medicinal Chemistry Lead Optimization

Medicinal chemistry programs focused on optimizing the ADME properties of drug candidates benefit from the precise lipophilicity of 4'-Fluorobiphenyl-4-carbaldehyde. Its XLogP value of 3.9 provides a balanced lipophilic character that is distinct from both the non-fluorinated (XLogP 3.7) [1] and the more lipophilic chloro (XLogP 4.2) analogs. This allows chemists to fine-tune membrane permeability and metabolic stability without resorting to more drastic structural changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Fluorobiphenyl-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.